REACTION_SMILES
|
[BrH:19].[N:20]([O-:21])=[O:22].[NH2:1][c:2]1[cH:3][c:4]([N:13]2[C:14](=[O:18])[CH2:15][CH2:16][CH2:17]2)[c:5]([F:12])[c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11]1.[Na+:23]>>[c:2]1([Br:19])[cH:3][c:4]([N:13]2[C:14](=[O:18])[CH2:15][CH2:16][CH2:17]2)[c:5]([F:12])[c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=N[O-]
|
Name
|
COC(=O)c1cc(N)cc(N2CCCC2=O)c1F
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1cc(N)cc(N2CCCC2=O)c1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1cc(Br)cc(N2CCCC2=O)c1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |